molecular formula C23H24N4O2S B11407734 3-[4-(dimethylamino)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-[4-(dimethylamino)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11407734
M. Wt: 420.5 g/mol
InChI Key: NYBJJRXKNPWPNP-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrido[2,1-b][1,3,5]thiadiazine core with dimethylamino and methoxyphenyl substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(dimethylamino)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions

    Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The dimethylamino and methoxyphenyl groups are introduced through nucleophilic substitution reactions, typically using reagents like dimethylamine and methoxybenzene under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the thiadiazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine, methoxybenzene, and other nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrido[2,1-b][1,3,5]thiadiazine derivatives in various chemical reactions.

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. Its structural features make it a candidate for drug development and biochemical studies.

Medicine

In medicine, researchers explore its potential therapeutic applications. The presence of the dimethylamino and methoxyphenyl groups suggests possible interactions with biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(dimethylamino)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Dimethylamino)phenyl]-6-oxo-3,4-dihydro-2H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: Lacks the 8-(4-methoxyphenyl) substituent.

    8-(4-Methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: Lacks the 3-[4-(dimethylamino)phenyl] substituent.

Uniqueness

The combination of the dimethylamino and methoxyphenyl groups in 3-[4-(dimethylamino)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile provides unique chemical and biological properties that distinguish it from similar compounds

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-8-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H24N4O2S/c1-25(2)17-6-8-18(9-7-17)26-14-27-22(28)12-20(21(13-24)23(27)30-15-26)16-4-10-19(29-3)11-5-16/h4-11,20H,12,14-15H2,1-3H3

InChI Key

NYBJJRXKNPWPNP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)OC

Origin of Product

United States

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